

## AZ1495: A Technical Guide to a Potent IRAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**AZ1495** is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document provides a comprehensive overview of the discovery, development, and preclinical characterization of **AZ1495**. It includes a summary of its inhibitory activity, mechanism of action through the NF-κB signaling pathway, and its potential therapeutic application in cancers such as Diffuse Large B-cell Lymphoma (DLBCL). Detailed experimental methodologies for key assays and relevant signaling pathway diagrams are provided to support further research and development efforts.

## Introduction

The Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) signaling pathways are critical components of the innate immune system. Dysregulation of these pathways is implicated in the pathogenesis of various inflammatory diseases and cancers. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of both IL-1R and TLRs. Upon receptor activation, IRAK4 forms a complex with MyD88 and other IRAK family members, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[1][2]



Given its central role in these pathways, IRAK4 has emerged as a compelling therapeutic target for a range of diseases. **AZ1495**, also known as compound 28, was developed as a potent and selective inhibitor of IRAK4.[2][3] This guide details the preclinical development and scientific foundation for the investigation of **AZ1495**.

## **Discovery and Development**

While a specific publication detailing the initial synthesis and discovery of **AZ1495** by AstraZeneca is not publicly available, its development can be understood within the broader context of extensive research into small molecule inhibitors of IRAK4.[1] The discovery process for such inhibitors typically involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. **AZ1495** emerged from such efforts as a potent inhibitor of IRAK4 with a favorable preclinical profile.[2]

## **Quantitative Data**

The following tables summarize the key quantitative data for **AZ1495** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of AZ1495

| Target | Assay Type      | IC50 (μM) | Kd (μM) | Reference |
|--------|-----------------|-----------|---------|-----------|
| IRAK4  | Enzymatic Assay | 0.005     | 0.0007  | [2]       |
| IRAK1  | Enzymatic Assay | 0.023     | -       | [2]       |
| IRAK4  | Cellular Assay  | 0.052     | -       | [2]       |

Table 2: Cellular Activity of AZ1495 in ABC-DLBCL Cell Lines



| Cell Line | Effect                                                                 | Concentration<br>Range (µM) | Duration (h) | Reference |
|-----------|------------------------------------------------------------------------|-----------------------------|--------------|-----------|
| OCI-LY10  | Inhibition of NF-<br>κΒ activation                                     | 0.001-100                   | 72           | [2]       |
| ABC-DLBCL | Inhibition of cell growth                                              | 0.001-100                   | 72           | [2]       |
| OCI-LY10  | Induction of cell<br>death (in<br>combination with<br>a BTK inhibitor) | 0-3.3                       | 14           | [2]       |

Table 3: Pharmacokinetic Parameters of AZ1495 in Rats

| Parameter                                  | Value        | Route of<br>Administration | Dose (mg/kg) | Reference |
|--------------------------------------------|--------------|----------------------------|--------------|-----------|
| Clearance (Cl)                             | 75 mL/min/kg | Intravenous                | 2            | [4]       |
| Predicted Clearance (from hepatocyte data) | 42 mL/min/kg | -                          | -            | [4]       |
| Bioavailability                            | Low          | Oral                       | 5            | [4]       |

# Signaling Pathways and Experimental Workflows IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway leading to NF-κB activation. **AZ1495** acts by inhibiting the kinase activity of IRAK4, thereby blocking downstream signaling.





Click to download full resolution via product page

Caption: IRAK4 signaling pathway leading to NF-kB activation and its inhibition by AZ1495.

## **Experimental Workflow: In Vitro Kinase Assay**

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like **AZ1495**.





Click to download full resolution via product page

Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.



## **Experimental Protocols**

## IRAK4 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a representative method for determining the in vitro potency of **AZ1495** against IRAK4.

#### Materials:

- Recombinant human IRAK4 enzyme
- TR-FRET substrate (e.g., ULight<sup>™</sup>-labeled peptide)
- Europium-labeled anti-phospho-substrate antibody
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- AZ1495
- 384-well low-volume plates
- TR-FRET plate reader

#### Procedure:

- Prepare serial dilutions of **AZ1495** in DMSO and then dilute in kinase assay buffer.
- Add 2.5 µL of the diluted **AZ1495** or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2.5 μL of a solution containing the IRAK4 enzyme to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the ULight™labeled substrate. The final ATP concentration should be at or near the Km for IRAK4.



- Incubate the reaction for 60 minutes at room temperature.
- Stop the reaction by adding 5 μL of a detection mix containing EDTA and the Europium-labeled anti-phospho-substrate antibody.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (ULight™).
- Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition as a function of AZ1495 concentration to determine the IC50 value.

## **OCI-LY10 Cell Viability Assay**

This protocol describes a general method for assessing the effect of **AZ1495** on the viability of the OCI-LY10 DLBCL cell line.

#### Materials:

- · OCI-LY10 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
- AZ1495
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well opaque-walled plates
- Luminometer

#### Procedure:

- Seed OCI-LY10 cells in a 96-well opaque-walled plate at a density of 1 x 10<sup>4</sup> cells per well in 100 μL of culture medium.
- Prepare serial dilutions of AZ1495 in culture medium.



- Add the diluted AZ1495 or vehicle to the cells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percent viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

## **OCI-LY10 Xenograft Mouse Model**

This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of **AZ1495**, alone or in combination with a BTK inhibitor like ibrutinib.

#### Materials:

- Female immunodeficient mice (e.g., NOD-scid gamma)
- OCI-LY10 cells
- Matrigel
- AZ1495 formulated for oral administration
- Ibrutinib formulated for oral administration
- Vehicle control

#### Procedure:



- Subcutaneously implant OCI-LY10 cells mixed with Matrigel into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle, **AZ1495** alone, ibrutinib alone, **AZ1495** + ibrutinib).
- Administer the respective treatments orally, once daily, for a specified duration (e.g., 21 days).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

## **Clinical Development**

As of the latest available information, there are no registered clinical trials specifically investigating **AZ1495**. The preclinical data suggests its potential for further development, particularly in the context of MYD88-mutated lymphomas.

## Conclusion

**AZ1495** is a potent and selective inhibitor of IRAK4 with demonstrated preclinical activity in models of Diffuse Large B-cell Lymphoma. Its mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a strong rationale for its investigation as a therapeutic agent in cancers driven by aberrant IL-1R/TLR signaling. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of **AZ1495** and other IRAK4 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Generation of a potent & selective series of IRAK4 inhibitors based on a structure based, hybridization approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 4. bioauxilium.com [bioauxilium.com]
- To cite this document: BenchChem. [AZ1495: A Technical Guide to a Potent IRAK4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800876#az1495-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com